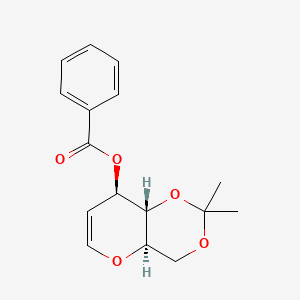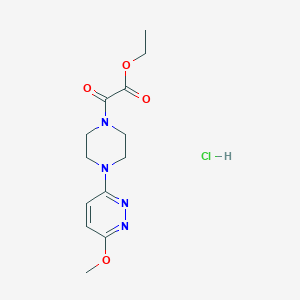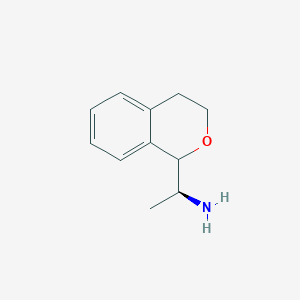
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as 1-(1,2,3,4-tetrahydro-1-naphthalenyl)ethanamine or TNEA. The purpose of
Mécanisme D'action
The mechanism of action of (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is not fully understood. However, studies have shown that it may act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This may explain its potential therapeutic effects on conditions such as depression and anxiety.
Effets Biochimiques Et Physiologiques
Studies have shown that (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine has several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may explain its potential therapeutic effects on various conditions. It has also been shown to have anti-inflammatory effects and may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine in lab experiments is its potential therapeutic effects on various conditions. However, one of the limitations is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine. One area of research is its potential as a pharmaceutical agent for various conditions. Further studies are needed to explore its potential therapeutic effects and to understand its mechanism of action. Other areas of research include its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in other fields such as agriculture and materials science.
In conclusion, (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its complex synthesis method and potential therapeutic effects make it an important area of research for future studies. Further research is needed to explore its potential as a pharmaceutical agent, anti-inflammatory and anti-cancer agent, and its potential use in other fields.
Méthodes De Synthèse
The synthesis of (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of 1-(3,4-dihydro-1H-isochromen-1-yl)ethanone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1-(3,4-dihydro-1H-isochromen-1-yl)ethanenitrile with hydrogen gas over a palladium catalyst.
Applications De Recherche Scientifique
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine has been studied extensively for its potential applications in various fields. One of the most significant areas of research is its potential use as a pharmaceutical agent. Studies have shown that this compound has potential therapeutic effects on various conditions, including depression, anxiety, and schizophrenia. Other studies have also explored its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
(1S)-1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKZLDIKOPPRGH-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

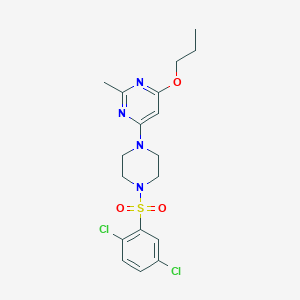
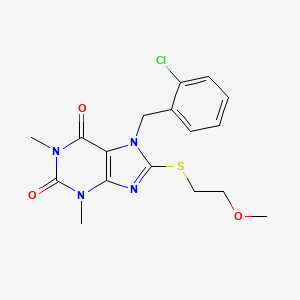
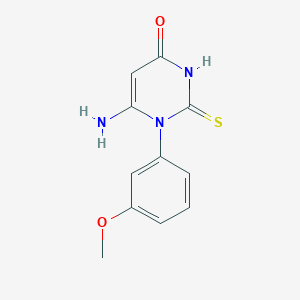
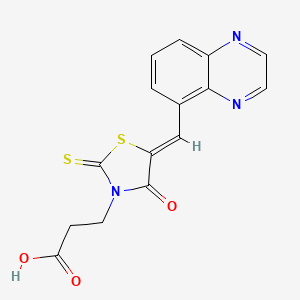
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
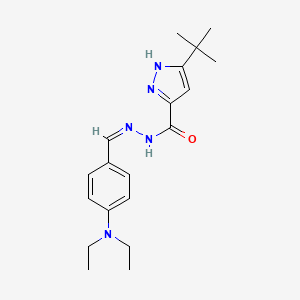
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
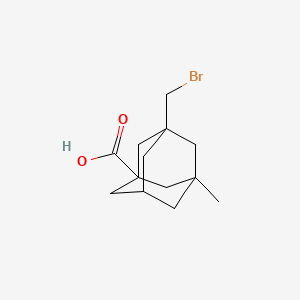
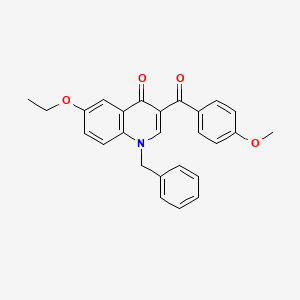
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

